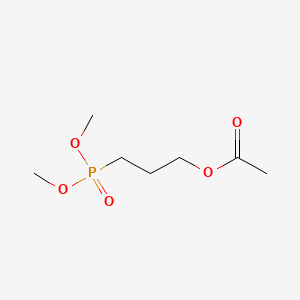
3-(Dimethoxyphosphoryl)propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethoxyphosphoryl)propyl acetate is an organic compound with the molecular formula C7H15O5P It is a phosphonate ester, characterized by the presence of a dimethoxyphosphoryl group attached to a propyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethoxyphosphoryl)propyl acetate typically involves the reaction of dimethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of acrylamide and dimethyl phosphite in the presence of a catalyst, such as a nonacid compound of alkaline earth metal . The reaction proceeds efficiently, leading to the formation of the desired product with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethoxyphosphoryl)propyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(Dimethoxyphosphoryl)propyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(dimethoxyphosphoryl)propyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl phosphite
- Diethyl phosphite
- Trimethyl phosphite
Comparison
Compared to similar compounds, 3-(dimethoxyphosphoryl)propyl acetate is unique due to its specific structural features, such as the presence of both a dimethoxyphosphoryl group and a propyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
39118-51-9 |
|---|---|
Formule moléculaire |
C7H15O5P |
Poids moléculaire |
210.16 g/mol |
Nom IUPAC |
3-dimethoxyphosphorylpropyl acetate |
InChI |
InChI=1S/C7H15O5P/c1-7(8)12-5-4-6-13(9,10-2)11-3/h4-6H2,1-3H3 |
Clé InChI |
VTWAWTIFDFTWJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15089723.png)

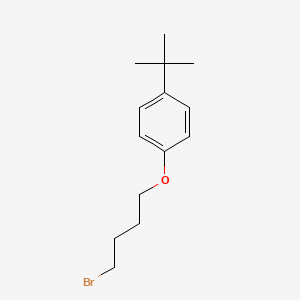
![7-Bromo-2-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B15089736.png)


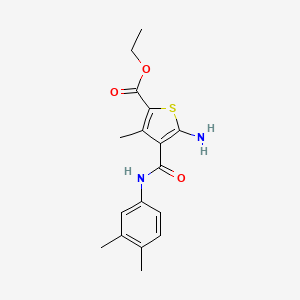
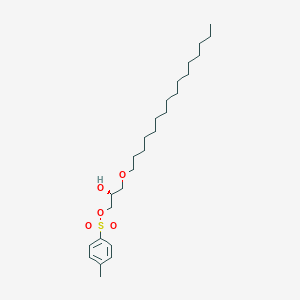
![1-[(2R)-piperidine-2-carbonyl]-4-(propan-2-yl)piperazine](/img/structure/B15089776.png)
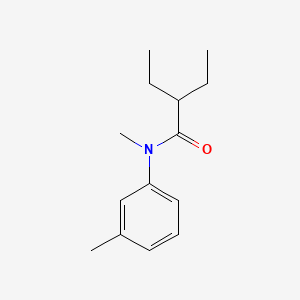
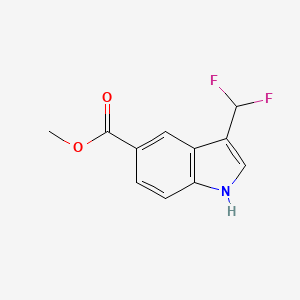
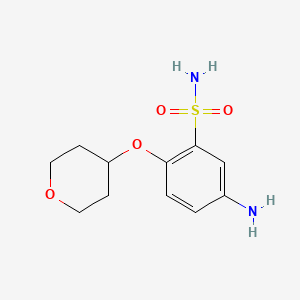
![6-[(3,4,5-Trihydroxy-6-methyloxan-2-yl)oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B15089799.png)
![[2-(4-Amino-2-bromo-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B15089814.png)
